N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide
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Overview
Description
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of carboxamides This compound is characterized by its unique structure, which includes a naphthalene ring, a phenylmethoxy group, and a methylideneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide typically involves the condensation of 3-phenylmethoxybenzaldehyde with naphthalene-1-carboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial production methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1-benzothiophene-3-carboxamide
- **1-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]pyrazole-3-carboxamide
Uniqueness
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene ring and phenylmethoxy group contribute to its stability and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C25H20N2O2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H20N2O2/c28-25(24-15-7-12-21-11-4-5-14-23(21)24)27-26-17-20-10-6-13-22(16-20)29-18-19-8-2-1-3-9-19/h1-17H,18H2,(H,27,28)/b26-17+ |
InChI Key |
YDFKALFWNBEKKC-YZSQISJMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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